N-[2-(2-chlorophenyl)ethyl]-1-(oxolan-2-yl)methanesulfonamide
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Overview
Description
N-[2-(2-chlorophenyl)ethyl]-1-(oxolan-2-yl)methanesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethyl chain, an oxolane ring, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)ethyl]-1-(oxolan-2-yl)methanesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chlorophenylethylamine and oxirane (ethylene oxide).
Formation of Intermediate: The 2-chlorophenylethylamine reacts with oxirane to form 2-(2-chlorophenyl)ethyl-oxirane.
Ring Opening: The oxirane ring is opened using a suitable acid catalyst to yield 2-(2-chlorophenyl)ethyl-1,2-diol.
Sulfonamide Formation: The diol is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)ethyl]-1-(oxolan-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-chlorophenyl)ethyl]-1-(oxolan-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[2-(2-chlorophenyl)ethyl]-1-(oxolan-2-yl)methanesulfonamide exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may interact with hydrophobic pockets within proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-chlorophenyl)ethyl]-1-(oxolan-2-yl)amine: Similar structure but lacks the sulfonamide group.
N-[2-(2-bromophenyl)ethyl]-1-(oxolan-2-yl)methanesulfonamide: Bromine atom instead of chlorine.
N-[2-(2-chlorophenyl)ethyl]-1-(tetrahydrofuran-2-yl)methanesulfonamide: Tetrahydrofuran ring instead of oxolane.
Uniqueness
N-[2-(2-chlorophenyl)ethyl]-1-(oxolan-2-yl)methanesulfonamide is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity. The presence of the oxolane ring and the sulfonamide group makes it distinct from other similar compounds, potentially offering unique interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-1-(oxolan-2-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c14-13-6-2-1-4-11(13)7-8-15-19(16,17)10-12-5-3-9-18-12/h1-2,4,6,12,15H,3,5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENRLBDWQSLGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)NCCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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